

# A Comprehensive Technical Guide to 8-Azaspiro[4.5]decane

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## Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane

CAS No.: 176-64-7

Cat. No.: B094499

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## Core Compound Identification

**8-Azaspiro[4.5]decane** is a spirocyclic heterocyclic organic compound. It serves as a foundational scaffold in the development of various biologically active molecules.

- IUPAC Name: **8-azaspiro[4.5]decane**[\[1\]](#)[\[2\]](#)
- SMILES String: C1CCC2(C1)CCNCC2[\[1\]](#)
- CAS Number: 176-64-7[\[1\]](#)
- Chemical Formula: C9H17N[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

The following table summarizes key physicochemical properties of **8-Azaspiro[4.5]decane**.

Property	Value	Source
Molar Mass	139.24 g/mol	[2]
Density	0.94 g/cm <sup>3</sup>	[3]
Boiling Point	205.7°C at 760 mmHg	[3]
Flash Point	72.7°C	[3]
Refractive Index	1.496	[3]

## Synthesis and Derivatization

The **8-azaspiro[4.5]decane** core is a versatile scaffold for chemical synthesis. While numerous derivatives have been synthesized, this section details a representative protocol for the N-alkylation of a related precursor, 1,4-dioxa-**8-azaspiro[4.5]decane**, to generate functionalized analogs. This method highlights a common strategy for elaborating the core structure.

### Experimental Protocol: Synthesis of 8-Arylmethyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

This protocol is adapted from the synthesis of  $\sigma$ 1 receptor ligands.[4]

Objective: To achieve N-alkylation of the 1,4-dioxa-**8-azaspiro[4.5]decane** scaffold.

Materials:

- 1,4-dioxa-**8-azaspiro[4.5]decane** (precursor)
- Appropriate arylmethyl bromide (e.g., p-cresol derived bromide)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH<sub>3</sub>CN)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

- Rotary evaporator
- Chromatography supplies for purification

Procedure:

- A mixture of 1,4-dioxo-**8-azaspiro[4.5]decane** (1.0 eq), the selected arylmethyl bromide (1.1 eq), and potassium carbonate (2.0 eq) is prepared in acetonitrile.
- The reaction mixture is stirred and heated to reflux (approximately 82°C).
- The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is purified by column chromatography on silica gel to yield the desired N-alkylated product.

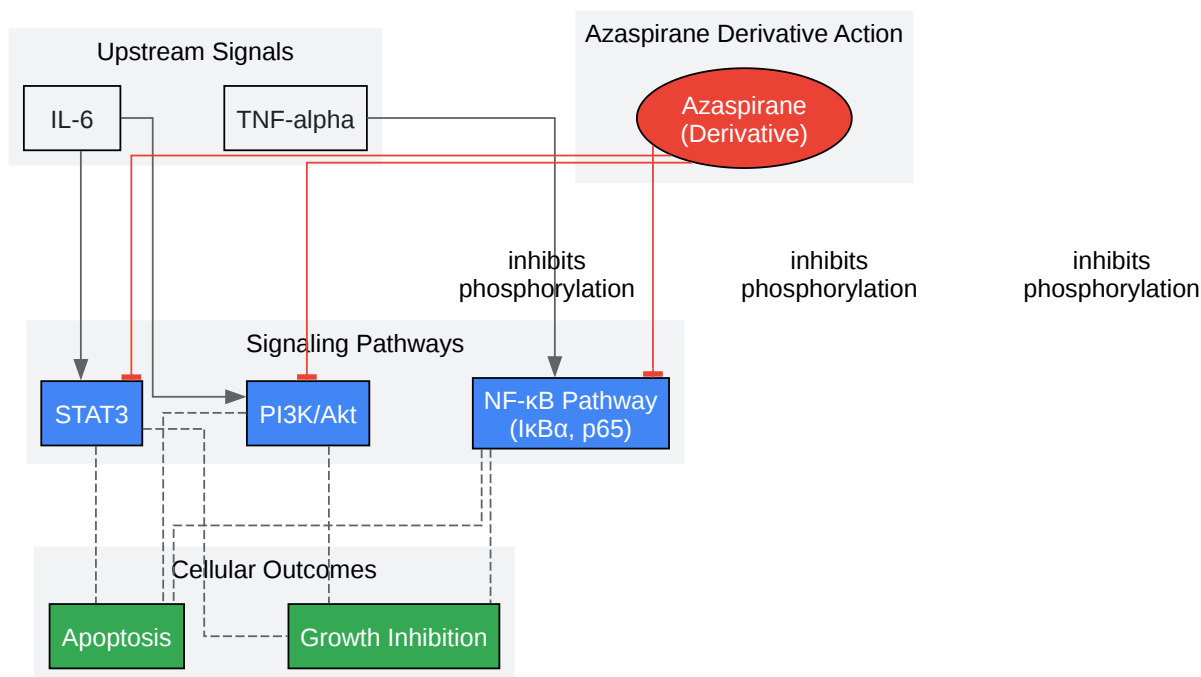
Yields: Reported yields for such N-alkylation reactions typically range from 39% to 87%, depending on the specific substrate.<sup>[4]</sup>

## Biological Activity and Signaling Pathways

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated significant biological activity, particularly in oncology and neuroscience.

### Inhibition of Oncogenic Signaling Pathways

A notable derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been shown to inhibit the growth of human multiple myeloma cells.<sup>[5][6]</sup> Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. Specifically, Azaspirane inhibits the phosphorylation of STAT3 and Akt, a downstream target of PI3-K.<sup>[5]</sup> It also impacts the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and the p65 subunit.<sup>[5]</sup>



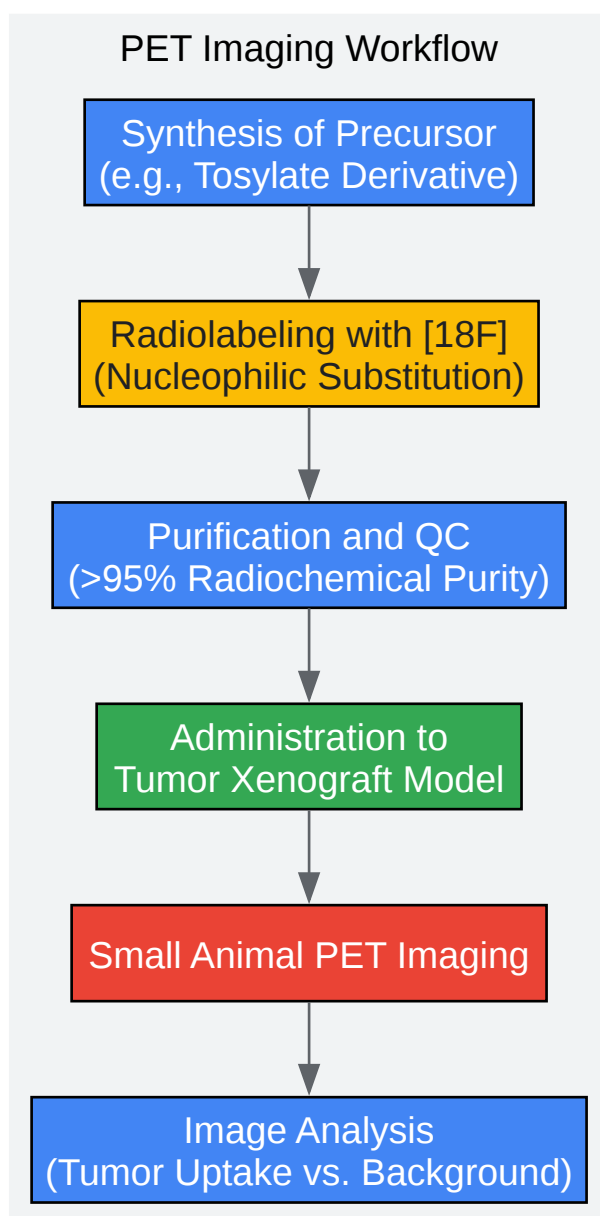
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Caption: Inhibition of STAT3, PI3K/Akt, and NF-κB pathways by an Azaspirane derivative.

## Application in Tumor Imaging

Fluorine-18 labeled derivatives of 1,4-dioxo-**8-azaspiro[4.5]decane** have been developed as potent radioligands for sigma-1 ( $\sigma_1$ ) receptors, which are overexpressed in various tumor types.[4][7] This application provides a non-invasive method for tumor imaging via Positron Emission Tomography (PET).

The general workflow for utilizing these derivatives in preclinical tumor imaging is outlined below.



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Caption: Workflow for tumor imaging using a radiolabeled **8-Azaspiro[4.5]decane** derivative.

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## References

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